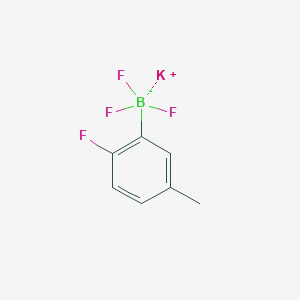
Potassium trifluoro(2-fluoro-5-methylphenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(2-fluoro-5-methylphenyl)boranuide is an organoboron compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a trifluoroborate group attached to a fluorinated methylphenyl ring, making it a valuable reagent in organic synthesis and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-fluoro-5-methylphenyl)boranuide typically involves the reaction of 2-fluoro-5-methylphenylboronic acid with potassium fluoride and a suitable trifluoroborate source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of potassium trifluoro(2-fluoro-5-methylphenyl)boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(2-fluoro-5-methylphenyl)boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source for forming carbon-carbon bonds
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving potassium trifluoro(2-fluoro-5-methylphenyl)boranuide.
Solvents: Common solvents include THF, DMSO, and toluene.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents
Major Products Formed
The major products formed from reactions involving potassium trifluoro(2-fluoro-5-methylphenyl)boranuide depend on the specific reaction conditions. In cross-coupling reactions, the primary products are often biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Potassium trifluoro(2-fluoro-5-methylphenyl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of complex organic molecules.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science
Mecanismo De Acción
The mechanism of action of potassium trifluoro(2-fluoro-5-methylphenyl)boranuide involves its ability to act as a boron source in various chemical reactions. The trifluoroborate group is highly reactive and can participate in nucleophilic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro(2-fluoro-5-(trifluoromethyl)phenyl)boranuide
- Potassium trifluoro(5-(methoxycarbonyl)-2-methylphenyl)boranuide
- Potassium trifluoro(2-methylphenyl)boranuide
Uniqueness
Potassium trifluoro(2-fluoro-5-methylphenyl)boranuide is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, offering distinct advantages over other similar compounds .
Propiedades
Fórmula molecular |
C7H6BF4K |
|---|---|
Peso molecular |
216.03 g/mol |
Nombre IUPAC |
potassium;trifluoro-(2-fluoro-5-methylphenyl)boranuide |
InChI |
InChI=1S/C7H6BF4.K/c1-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Clave InChI |
JCXQCNKQZHTUBK-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=CC(=C1)C)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


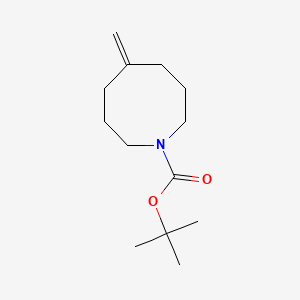
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)
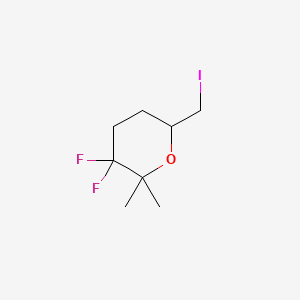
![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
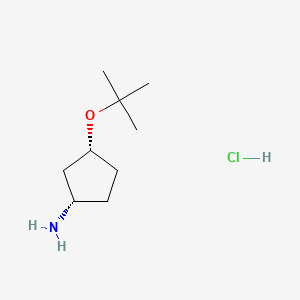

![{4-Methanesulfonyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13461991.png)
![3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline](/img/structure/B13461995.png)
![Tert-butyl 7-benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13462001.png)
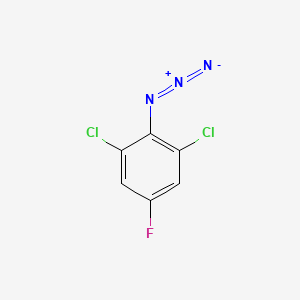
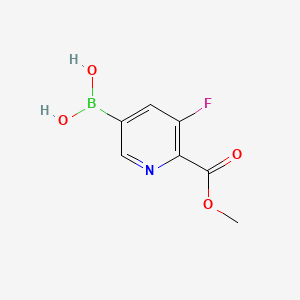
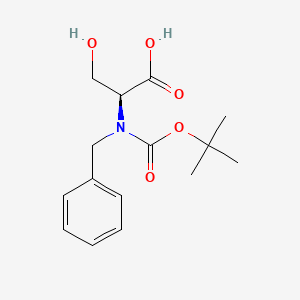
![N-methyl-2-[(prop-2-en-1-yl)amino]acetamide](/img/structure/B13462014.png)
![N,N-dimethyl-3-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B13462016.png)
